![molecular formula C16H14N6 B8614949 [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B8614949.png)
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is a complex organic compound that features a unique structure combining an indazole, triazole, and phenylmethanamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting materials . The reaction conditions often require the use of hydrazine and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation .
類似化合物との比較
Similar Compounds
1H-indazole: Known for its anti-inflammatory and antimicrobial properties.
1,2,3-triazole: Widely used in medicinal chemistry for its stability and biological activity.
Phenylmethanamine: Commonly used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is unique due to its combination of indazole, triazole, and phenylmethanamine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C16H14N6 |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine |
InChI |
InChI=1S/C16H14N6/c17-9-11-5-7-12(8-6-11)22-10-15(19-21-22)16-13-3-1-2-4-14(13)18-20-16/h1-8,10H,9,17H2,(H,18,20) |
InChIキー |
KRTFURDVKSGOLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


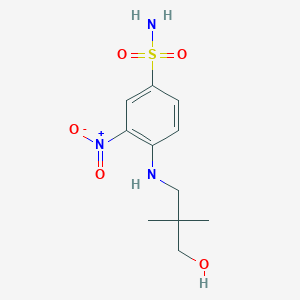
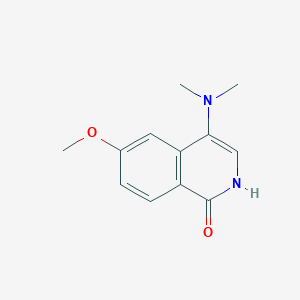
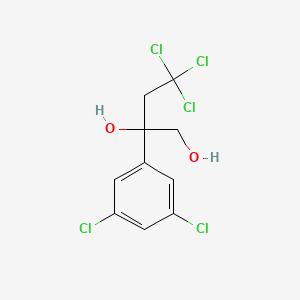
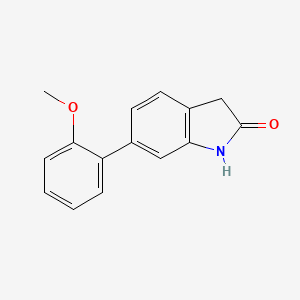
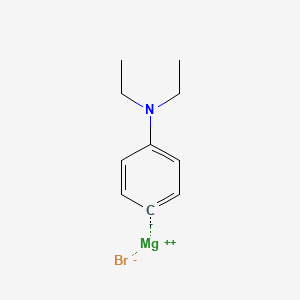
![7H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8614888.png)
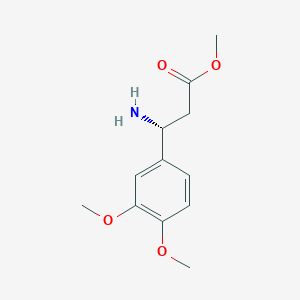
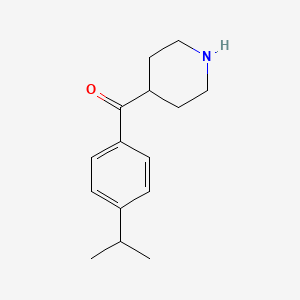
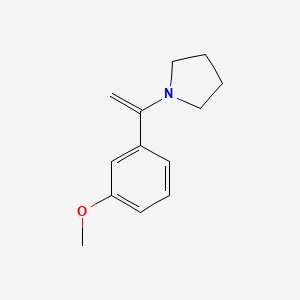

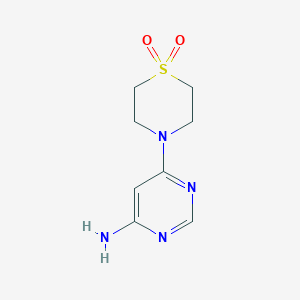
![5-(6-bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)-1,3-oxazole](/img/structure/B8614928.png)
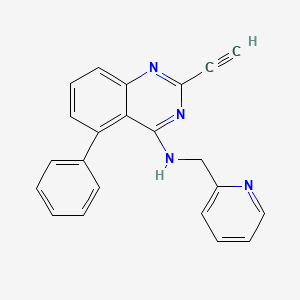
![2-Chloro-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B8614941.png)
